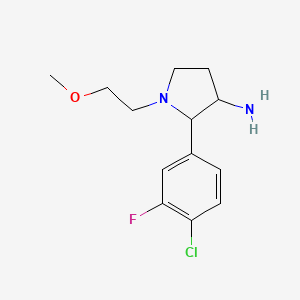
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine
描述
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18ClFN2O and its molecular weight is 272.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine, also known by its CAS number 1461706-13-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
The compound acts primarily as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the tumor suppressor p53. By inhibiting MDM2, this compound can potentially enhance p53 activity, leading to increased apoptosis in cancer cells. Studies indicate that compounds with similar structures demonstrate significant binding affinities to MDM2, suggesting that modifications in the chemical structure can affect biological activity and efficacy .
Antitumor Activity
Research has demonstrated that this compound exhibits moderate antitumor effects. In preclinical studies involving murine models, administration of the compound resulted in a modest reduction in tumor growth. For instance, at a dosage of 100 mg/kg over 14 days, it showed only a slight inhibition of tumor growth compared to control groups .
In Vitro Studies
In vitro assays have indicated that the compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves the activation of apoptotic pathways through p53-dependent mechanisms. The compound's ability to penetrate cellular membranes and bind effectively to MDM2 is crucial for its biological activity .
Study 1: MDM2 Inhibition
A study focused on the structural modifications of pyrrolidine derivatives revealed that enhancing lipophilicity and adjusting basicity significantly improved MDM2 binding affinity. Compounds structurally related to this compound were synthesized and tested for their ability to inhibit cell growth in various cancer cell lines. The findings suggested that while this compound is effective, further modifications could enhance its potency .
Study 2: Pharmacokinetics and Bioavailability
Another investigation assessed the pharmacokinetic properties of this compound, noting that while it demonstrates good oral bioavailability, its penetration into tumor tissue remains suboptimal. Strategies such as modifying the molecular structure to improve solubility and distribution are recommended for future research .
Data Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds similar to this pyrrolidine derivative exhibit significant antidepressant effects. The presence of the chloro and fluorine substituents may enhance the compound's interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antipsychotic Potential : The structural characteristics of 2-(4-Chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine suggest it may act on dopamine receptors, making it a candidate for further investigation as an antipsychotic agent. Studies have shown that modifications in the phenyl ring can lead to improved binding affinities for these receptors.
- Neuroprotective Effects : Preliminary studies have suggested that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) is crucial for such applications.
Research Findings
A series of studies have been conducted to evaluate the pharmacological profiles of compounds related to this compound:
Case Studies
-
Case Study on Antidepressant Activity :
- A study published in Journal of Medicinal Chemistry explored the antidepressant potential of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in depressive-like behaviors in rodent models when administered at specific dosages.
-
Investigating Antipsychotic Effects :
- Another study focused on the antipsychotic properties of similar compounds, revealing that modifications in the side chains could enhance receptor selectivity and reduce side effects commonly associated with traditional antipsychotics.
-
Neuroprotective Mechanisms :
- Research highlighted its potential neuroprotective mechanisms through modulation of inflammatory pathways and inhibition of apoptosis in neuronal cells, suggesting avenues for treating Alzheimer's disease.
属性
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN2O/c1-18-7-6-17-5-4-12(16)13(17)9-2-3-10(14)11(15)8-9/h2-3,8,12-13H,4-7,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNNMNKCZZXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















